An In-depth Technical Guide to 2-(1,3-Thiazol-2-yl)propanenitrile (CAS 101010-75-7)
An In-depth Technical Guide to 2-(1,3-Thiazol-2-yl)propanenitrile (CAS 101010-75-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a privileged scaffold in the design of a wide array of therapeutic agents.[1][3] Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The incorporation of a nitrile group into these scaffolds can further enhance their biological activity and improve pharmacokinetic profiles.[5] This guide focuses on a specific, yet important, member of this class: 2-(1,3-Thiazol-2-yl)propanenitrile, a molecule with significant potential as a building block in the synthesis of novel drug candidates.
Molecular Structure and Chemical Identity
2-(1,3-Thiazol-2-yl)propanenitrile is a chemical compound identified by the CAS number 101010-75-7.[1][4][6][7][8] Its molecular structure consists of a central thiazole ring substituted at the 2-position with a propanenitrile group.
| Property | Value | Source |
| CAS Number | 101010-75-7 | [1][4][6][7][8] |
| Molecular Formula | C₆H₆N₂S | [4][7] |
| Molecular Weight | 138.19 g/mol | [4] |
| SMILES | CC(C#N)C1=NC=CS1 | [7] |
| InChI | InChI=1S/C6H6N2S/c1-5(4-7)6-8-2-3-9-6/h2-3,5H,1H3 | [7] |
| InChIKey | DMXBCOHFUITRSM-UHFFFAOYSA-N | [4] |
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}
Synthesis Strategies: Building the Thiazole Core
While specific literature detailing the synthesis of 2-(1,3-Thiazol-2-yl)propanenitrile is scarce, its synthesis can be logically inferred from established methods for creating 2-substituted thiazoles and for the alkylation of nitriles. A plausible and widely utilized approach is the Hantzsch thiazole synthesis.[9]
Conceptual Synthetic Pathway: The Hantzsch Reaction
The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[9] For the target molecule, a potential thioamide precursor would be 2-cyanopropanethioamide.
Step-by-Step Protocol (Hypothetical):
-
Preparation of the Thioamide: 2-Cyanopropanethioamide can be prepared from 2-cyanopropionamide by treatment with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
-
Cyclocondensation: The resulting thioamide would then be reacted with a suitable α-halo-carbonyl compound, such as chloroacetaldehyde, in a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the crude product is purified, typically by column chromatography, to yield the desired 2-(1,3-Thiazol-2-yl)propanenitrile.
An alternative approach could involve the direct alkylation of 2-(1,3-thiazol-2-yl)acetonitrile. This would involve deprotonation of the acidic methylene protons of the acetonitrile precursor with a strong base, followed by reaction with an electrophile like methyl iodide.[10]
Physicochemical Properties and Spectral Analysis (Predicted)
Due to the limited availability of experimental data for 2-(1,3-Thiazol-2-yl)propanenitrile, many of its properties must be predicted based on the known characteristics of similar compounds.
| Property | Predicted Value/Characteristic | Basis of Prediction |
| Physical State | Likely a liquid or low-melting solid at room temperature. | Based on similar small molecule thiazole derivatives.[11][12] |
| Solubility | Expected to be soluble in common organic solvents like ethanol, DMSO, and DMF. | General solubility of heterocyclic compounds. |
| Boiling Point | Higher than that of propionitrile (97 °C) due to increased molecular weight and polarity. | Comparison with propionitrile. |
Expected Spectral Characteristics:
-
¹H NMR: The proton on the chiral center adjacent to the nitrile and thiazole ring would likely appear as a quartet, integrating to one proton. The methyl group protons would be a doublet. The two protons on the thiazole ring would appear as distinct signals in the aromatic region.
-
¹³C NMR: The carbon of the nitrile group would have a characteristic chemical shift in the 115-125 ppm range. The carbons of the thiazole ring would also have distinct signals in the aromatic region.
-
IR Spectroscopy: A sharp, medium-intensity peak characteristic of the C≡N stretch would be expected around 2240-2260 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 138.[4]
Reactivity and Chemical Behavior
The chemical reactivity of 2-(1,3-Thiazol-2-yl)propanenitrile is dictated by its key functional groups: the thiazole ring and the propanenitrile moiety.
-
The Thiazole Ring: The thiazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than benzene.[6] The nitrogen atom at position 3 is basic and can be protonated or alkylated.[6] The proton at the C2 position of the thiazole ring can be abstracted by strong bases, allowing for the introduction of various electrophiles.[6]
-
The Propanenitrile Group: The α-proton on the propanenitrile group is acidic due to the electron-withdrawing effects of both the nitrile and the thiazole ring. This allows for deprotonation and subsequent alkylation or condensation reactions.[10] The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic diversification.
Applications in Drug Development and Medicinal Chemistry
While specific biological activities for 2-(1,3-Thiazol-2-yl)propanenitrile have not been extensively reported, its structural motifs are present in numerous biologically active compounds.
As a Versatile Synthetic Intermediate
The primary value of this compound for drug development professionals lies in its utility as a versatile building block. The reactive sites on both the thiazole ring and the propanenitrile side chain allow for the straightforward synthesis of a diverse library of more complex molecules. For example, the nitrile group can be used as a handle to introduce other functional groups, while the thiazole ring can be further substituted to modulate the pharmacological properties of the resulting compounds.
Potential Pharmacological Relevance
The thiazole core is a well-established pharmacophore with a broad range of biological activities.[1][2][3] The presence of the propanenitrile side chain can influence the molecule's lipophilicity and its ability to interact with biological targets. It is plausible that derivatives of 2-(1,3-Thiazol-2-yl)propanenitrile could exhibit a range of activities, including:
-
Antimicrobial Activity: Many thiazole derivatives are known for their antibacterial and antifungal properties.[2][3]
-
Anticancer Activity: The thiazole scaffold is found in several anticancer agents.[1][2]
-
Anti-inflammatory Activity: A number of thiazole-containing compounds have shown potent anti-inflammatory effects.[1][2][3]
Safety and Handling
Conclusion
2-(1,3-Thiazol-2-yl)propanenitrile represents a valuable, albeit understudied, chemical entity. Its combination of a biologically significant thiazole core and a synthetically versatile propanenitrile side chain makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, properties, and biological activities of this compound and its derivatives is warranted and could lead to the discovery of new and effective drug candidates.
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